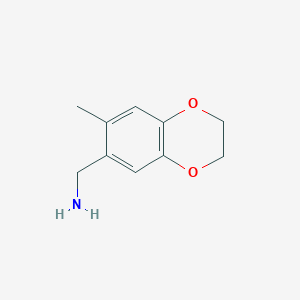

(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine

Description

Benzodioxin Scaffold Characterization

The core structure of (7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine consists of a 1,4-benzodioxane scaffold, a heterocyclic system featuring a benzene ring fused to a 1,4-dioxane ring. The dioxane moiety is partially saturated, with two oxygen atoms positioned at the 1- and 4-positions of the six-membered ring, creating a planar bicyclic framework. The compound’s molecular formula, C$${10}$$H$${13}$$NO$$_{2}$$, corresponds to a molecular weight of 179.22 g/mol. Key structural features include:

- 7-Methyl substitution : A methyl group at position 7 of the benzene ring, which introduces steric hindrance and modulates electronic properties through inductive effects.

- Dihydro configuration : Partial saturation of the dioxane ring (positions 2 and 3), reducing ring strain compared to fully unsaturated analogs.

- Methylamine functionalization : A primary amine (-CH$$2$$NH$$2$$) at position 6, which enhances solubility in polar solvents and provides a site for nucleophilic reactions.

The scaffold’s aromaticity is influenced by the conjugation between the benzene π-system and the lone electron pairs of the dioxane oxygen atoms. Theoretical studies on analogous 1,4-benzodioxins suggest that aromatic stabilization in the benzene ring coexists with partial anti-aromatic character in the dioxane moiety, depending on substituent effects.

Methylamine Substituent Functionalization

The methylamine group at position 6 plays a critical role in defining the compound’s chemical behavior. Key functional attributes include:

- Electronic Effects : The electron-donating nature of the amine group increases electron density at position 6, enhancing susceptibility to electrophilic aromatic substitution at adjacent positions. This contrasts with electron-withdrawing substituents (e.g., nitro or carbonyl groups), which deactivate the ring.

- Hydrogen-Bonding Capacity : The primary amine participates in hydrogen bonding, improving solubility in aqueous media and facilitating interactions with biological targets.

- Synthetic Versatility : The amine serves as a handle for derivatization, enabling the formation of amides, imines, or salts. For example, protonation with HCl yields a water-soluble hydrochloride salt.

Comparative studies of substituent effects in 1,4-benzodioxanes reveal that methylamine-functionalized derivatives exhibit distinct reactivity compared to methoxy- or hydroxy-substituted analogs. For instance, methylamine derivatives display higher basicity (pK$$a$$ ~9.5) than methoxy-substituted counterparts (pK$$a$$ ~10.5).

Comparative Analysis with Analogous Heterocycles

The 1,4-benzodioxin scaffold differs significantly from related heterocycles in terms of electronic structure and stability:

The 1,4-benzodioxin scaffold’s larger ring size and oxygen positioning confer unique steric and electronic properties. For example, its partial saturation reduces ring strain compared to fully unsaturated 1,3-benzodioxoles, enhancing thermal stability. Additionally, the methylamine substituent’s orientation at position 6 allows for selective interactions with biological targets, such as enzymes or receptors, a feature less pronounced in sulfur-containing analogs like benzothiophenes.

In contrast to lignan-derived 1,4-benzodioxanes (e.g., silybin), which often feature complex polycyclic systems, (7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine’s simpler structure enables modular synthetic approaches. This simplicity facilitates systematic exploration of structure-activity relationships in drug discovery contexts.

Properties

IUPAC Name |

(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-9-10(5-8(7)6-11)13-3-2-12-9/h4-5H,2-3,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAILQHJDHDCILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1CN)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine typically involves the following steps:

Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions. Common reagents for this step include methyl iodide or methyl bromide.

Attachment of the Methylamine Group: The final step involves the introduction of the methylamine group. This can be achieved through reductive amination reactions using reagents such as sodium cyanoborohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of (7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.

Substitution: The methylamine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like halides, thiols, and amines are used under various conditions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which (7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzodioxin Derivatives

2,3-Dihydro-1,4-benzodioxin-6-amine

- Structure : Lacks the methyl group at position 7 and has a primary amine directly attached to position 5.

- Synthesis : Used as a precursor for sulfonamide derivatives (e.g., $ N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide $) with demonstrated antibacterial activity against E. coli and S. aureus .

[(7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine Hydrochloride

Sulfonamide Derivatives

4-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

- Structure : A sulfonamide-linked benzodioxin derivative with a 4-chlorophenyl group.

- Activity : Exhibits broad-spectrum antimicrobial activity (MIC: 12.5–25 μg/mL) and low hemolytic toxicity, making it a candidate for anti-inflammatory therapies .

- Comparison : The sulfonamide group enhances hydrogen-bonding capacity, improving target binding compared to the methylamine moiety in the target compound .

Heterocyclic Hybrids

Flavones and Coumarins with 1,4-Dioxane Rings

- Example: 3',4'-(1",4"-Dioxino)flavone.

- Activity : Demonstrates antihepatotoxic activity by reducing serum SGOT and SGPT levels in rat models, comparable to silymarin .

- Divergence: The flavonoid backbone confers antioxidant properties absent in simple benzodioxin amines, highlighting the role of fused aromatic systems in hepatoprotection .

Tetrazole and Piperidine Hybrids

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

*Predicted using Lipinski’s rule of five.

Biological Activity

(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine is an organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, biological effects, and relevant research findings.

The compound has the molecular formula and a molecular weight of 179.22 g/mol. It is characterized by a benzodioxin ring structure with specific substitutions that influence its biological activity. The synthesis typically involves the following steps:

- Formation of the Benzodioxin Ring : Cyclization of suitable precursors under acidic or basic conditions.

- Methyl Group Introduction : Alkylation using reagents such as methyl iodide.

- Methylamine Attachment : Reductive amination using sodium cyanoborohydride or lithium aluminum hydride .

Antioxidant Properties

Research indicates that (7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine exhibits significant antioxidant properties. A study demonstrated that derivatives of benzodioxin compounds showed high inhibition rates against human low-density lipoprotein (LDL) oxidation, which is critical in preventing atherosclerosis . The most active derivatives were found to be up to 45 times more effective than traditional antioxidants like probucol.

Calcium Channel Blockade

This compound has also been evaluated for its calcium antagonist properties. In vitro studies revealed that certain derivatives exhibited calcium channel blocking activity comparable to flunarizine, a known calcium channel blocker. This suggests potential applications in treating conditions related to calcium dysregulation, such as hypertension and certain types of arrhythmias .

Hypolipidemic Effects

In vivo studies conducted on mice indicated that (7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine could significantly reduce lipid levels at doses of 100 and 300 mg/kg. This hypolipidemic effect positions the compound as a candidate for further investigation in metabolic disorders like hyperlipidemia .

Comparative Analysis with Similar Compounds

The compound's biological activity can be compared with similar structures:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (2,3-Dihydro-1,4-benzodioxin-6-yl)methylamine | Lacks 7-methyl substitution | Lower antioxidant activity |

| (7-Methyl-1,4-benzodioxin-6-yl)methylamine | Lacks dihydro component | Reduced calcium antagonism |

| (7-Methyl-2,3-dihydro-1,4-benzodioxin-5-yl)methylamine | Methyl group at different position | Varies in lipid-lowering effects |

The unique positioning of the methyl and methylamine groups in (7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine contributes to its distinct chemical and biological properties .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Inhibition of LDL Oxidation : A series of experiments showed that specific derivatives were significantly more effective than standard treatments in inhibiting LDL oxidation.

- Calcium Antagonism : In vitro assays confirmed that selected derivatives could effectively block calcium channels, suggesting therapeutic potential for cardiovascular diseases.

- Metabolic Studies : Animal models demonstrated that administration of (7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine resulted in notable reductions in serum cholesterol levels.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzodioxin core. For example, sulfonylation of 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride under alkaline conditions (pH 9–10) yields intermediates, followed by coupling with substituted phenylacetamides . Key parameters to optimize include:

- Temperature : Room temperature (RT) for sulfonylation to avoid side reactions.

- Solvent : Aqueous sodium carbonate for pH control.

- Reaction Time : 3–4 hours for complete conversion.

- Purification : Column chromatography or recrystallization to isolate the final product.

- Table 1 : Example reaction conditions from literature:

| Step | Reagents | pH | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-methylbenzenesulfonyl chloride | 9–10 | 3–4 | 60–75 |

Q. Which spectroscopic and analytical techniques are critical for characterizing (7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) .

- ¹H-NMR : Confirms substitution patterns on the benzodioxin ring (e.g., methyl group at δ 2.3 ppm, dihydro protons at δ 4.2–4.5 ppm) .

- CHN Analysis : Validates elemental composition (e.g., C: 58.1%, H: 5.8%, N: 6.7%) .

- HPLC-MS : Ensures purity (>95%) and molecular ion detection.

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer : Initial screens should focus on enzyme inhibition (e.g., α-glucosidase, acetylcholinesterase) due to structural similarities to active benzodioxin derivatives . Protocols include:

- Enzyme Assays : Measure IC₅₀ values using spectrophotometric methods.

- Cytotoxicity Testing : Use MTT assays on human cell lines (e.g., HEK293) to rule out nonspecific toxicity.

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to establish potency.

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts in the preparation of (7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine derivatives?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to enhance efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-sulfonylated products) and adjust stoichiometry.

Q. How should researchers resolve contradictions in spectral data when characterizing novel analogs?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., dihydro protons) .

- X-ray Crystallography : Confirm absolute configuration for chiral centers, especially if bioactivity is stereospecific.

- Comparative Analysis : Cross-reference with structurally validated compounds (e.g., [(2R)-6-chloro-2,3-dihydro-1,4-benzodioxin-2-yl]methanamine ).

Q. What strategies are effective for structure-activity relationship (SAR) studies of benzodioxin-based compounds?

- Methodological Answer :

- Scaffold Hopping : Modify substituents (e.g., methyl to bromo or fluoro groups) to assess impact on bioactivity .

- Pharmacophore Modeling : Identify critical moieties (e.g., the benzodioxin ring and methylamine group) using software like Schrödinger .

- Table 2 : Example SAR data for enzyme inhibition:

| Derivative | R-Group | α-Glucosidase IC₅₀ (µM) | Acetylcholinesterase IC₅₀ (µM) |

|---|---|---|---|

| Parent | -CH₃ | 12.3 | 45.6 |

| Analog 1 | -Br | 8.9 | 28.4 |

| Analog 2 | -F | 10.5 | 33.7 |

Q. How can computational models predict the immunomodulatory potential of (7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine derivatives?

- Methodological Answer :

- EGNN Models : Train graph neural networks on PD-1/PD-L1 inhibition data to predict scaffold-activity relationships, even with limited training data .

- Docking Simulations : Use AutoDock Vina to assess binding affinity to target proteins (e.g., PD-L1) .

- ADMET Prediction : Evaluate pharmacokinetics (e.g., logP, solubility) with SwissADME.

Q. What experimental designs elucidate the mechanism of action for benzodioxin derivatives in biological systems?

- Methodological Answer :

- Competitive Binding Assays : Use fluorescent probes to quantify target engagement (e.g., kinase or receptor binding) .

- CRISPR Knockout Models : Validate target specificity by deleting putative receptors in cell lines.

- Metabolomic Profiling : Track downstream metabolic changes via LC-MS/MS to identify affected pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.